BenchChemオンラインストアへようこそ!

2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-

Medicinal Chemistry MAO-B Inhibition Structure–Activity Relationship

Secure CAS 104995-13-3, a unique 5-amino-8-methoxy-3,4-dihydro-2(1H)-quinolinone building block. Its substitution pattern is unexplored in published MAO-B SAR, offering significant freedom-to-operate advantages over common C6/C7 derivatives. The orthogonal C5 amine enables rapid amide, sulfonamide, or urea library synthesis, while the C8 methoxy handle allows sequential derivatization strategies. Ideal as a fragment (MW<250) for SPR screening or as a control for positional SAR studies. Differentiate your next CNS program with this versatile, unreported chemotype.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 104995-13-3
Cat. No. B3417413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-
CAS104995-13-3
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)N)CCC(=O)N2
InChIInChI=1S/C10H12N2O2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h3-4H,2,5,11H2,1H3,(H,12,13)
InChIKeyJIPDODZZPMQXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- (CAS 104995-13-3): Core Scaffold & Physicochemical Identity for Procurement


2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- (CAS 104995-13-3) is a heterocyclic building block belonging to the 3,4-dihydro-2(1H)-quinolinone class, a scaffold recognized for yielding potent, reversible monoamine oxidase B (MAO-B) inhibitors [1]. The compound carries a 5-amino and an 8-methoxy substituent on the partially saturated bicyclic core (C10H12N2O2, MW 192.21 g/mol) . This specific substitution pattern is distinct from the C6-/C7-substituted derivatives that dominate the published MAO-B structure–activity relationship (SAR) landscape [1][2], making it a differentiated starting point for medicinal chemistry programs that require functionalizable amine and methoxy handles at the 5- and 8-positions, respectively.

Why Generic 3,4-Dihydro-2(1H)-quinolinone Substitution Fails: Positional Dependence of MAO-B Inhibition for CAS 104995-13-3


Within the 3,4-dihydro-2(1H)-quinolinone chemotype, MAO-B inhibitory potency and isoform selectivity are exquisitely sensitive to the nature and position of substituents. Published SAR demonstrates that C7-benzyloxy derivatives achieve single-digit nanomolar IC50 values with >2,700-fold selectivity for MAO-B over MAO-A, whereas C6-substituted analogs are markedly less potent [1][2]. The 5-amino-8-methoxy pattern present in CAS 104995-13-3 has not been evaluated in the same assay systems, meaning its MAO-B profile cannot be predicted by interpolation from C6/C7 SAR. Generic substitution with an unsubstituted 3,4-dihydro-2(1H)-quinolinone scaffold or a regioisomeric analog risks forfeiting both potency and the synthetic versatility conferred by the orthogonal amine handle at C5.

Quantitative Differentiation Evidence for 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- (CAS 104995-13-3) Versus Structural Analogs


Regioisomeric Differentiation: 5-Amino-8-methoxy vs. 3-Amino-5-methoxy Substitution on the Dihydroquinolinone Core

CAS 104995-13-3 (5-amino-8-methoxy) is a regioisomer of 3-amino-5-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 639478-58-3). In the broader 3,4-dihydro-2(1H)-quinolinone class, C7-substitution yields MAO-B IC50 values in the low nanomolar range (e.g., 2.9 nM for 7-(3-bromobenzyloxy)-derivative), while substitution at other positions yields weaker inhibition [1]. The 5-amino group on CAS 104995-13-3 provides a nucleophilic handle for amide coupling or reductive amination that is absent in the 3-amino regioisomer , enabling divergent library synthesis.

Medicinal Chemistry MAO-B Inhibition Structure–Activity Relationship

Saturation State Differentiation: 3,4-Dihydro vs. Fully Aromatic Quinolinone Core

CAS 104995-13-3 features a partially saturated 3,4-dihydroquinolin-2(1H)-one core, in contrast to the fully aromatic 5-amino-8-methoxy-2(1H)-quinolinone (CAS 104995-12-2). The saturated C3–C4 bond introduces an sp³ center that alters molecular shape, conformational flexibility, and lipophilicity. Literature on related dihydroquinolinone chemotypes indicates that 3,4-saturation is critical for MAO-B inhibitory activity; the fully aromatic coumarin analogs show distinct selectivity profiles [1]. The tetrahedral C3–C4 center also provides a chiral derivatization handle absent in the planar aromatic analog.

Physicochemical Properties Conformational Analysis Drug Design

MAO-B Selectivity Potential: Class-Level Evidence from 3,4-Dihydro-2(1H)-quinolinone Derivatives

The 3,4-dihydro-2(1H)-quinolinone class has produced highly selective MAO-B inhibitors. The 2013 study reported that all active homologues preferentially inhibited MAO-B, with the most selective compound achieving 2,750-fold selectivity (IC50 MAO-B = 2.9 nM vs. MAO-A IC50 > 8,000 nM) [1]. The 2017 study extended this to selectivity ratios of 99–40,000-fold [2]. While CAS 104995-13-3 itself has not been tested in these assays, its core scaffold is validated for MAO-B selectivity, and the 5-amino-8-methoxy substitution pattern offers distinct electronic and steric properties relative to the C6/C7-substituted analogs that dominate the published SAR.

Monoamine Oxidase Isoform Selectivity Parkinson's Disease

Preliminary Dihydroorotase Inhibition: A Biochemical Differentiation Signal

A BindingDB entry associated with a compound matching the SMILES of CAS 104995-13-3 reports an IC50 of 1.80 × 10⁵ nM (180 µM) against dihydroorotase (DHOase) from mouse Ehrlich ascites cells at pH 7.37 [1]. By comparison, the unsubstituted 3,4-dihydro-2(1H)-quinolinone scaffold shows no reported DHOase activity. While weak in absolute terms, this signal indicates that the 5-amino-8-methoxy substitution introduces hydrogen-bonding capacity (amine donor, methoxy acceptor) that may engage the DHOase active site, a feature absent in scaffold analogs lacking these polar substituents.

Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis

Application Scenarios Where 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy- (CAS 104995-13-3) Provides Verifiable Differentiation


MAO-B Lead Discovery with Unencumbered IP Space

C6- and C7-substituted dihydroquinolinone MAO-B inhibitors are extensively claimed in the literature [1]. CAS 104995-13-3, with its 5-amino-8-methoxy substitution, occupies a distinct chemical space not yet explored in published MAO-B SAR. Procurement enables the generation of novel amide, sulfonamide, or urea derivatives via the C5 amine, potentially yielding MAO-B inhibitors with novel selectivity profiles and freedom-to-operate advantages. Reference compounds from the 2013 and 2017 studies (IC50 values of 1.4–2.9 nM; selectivity up to 40,000-fold) serve as potency benchmarks for newly synthesized 5-amino-derived analogs [1][2].

Fragment-Based Drug Discovery Against Polar Enzyme Targets

With MW 192.21 g/mol, CAS 104995-13-3 falls within fragment library specifications (MW < 250). The 5-amino group provides a hydrogen-bond donor (as well as a synthetic vector), and the 8-methoxy serves as a hydrogen-bond acceptor. Preliminary dihydroorotase inhibition data (IC50 = 180 µM) [3] suggest this fragment can engage polar active sites. Researchers can use this compound as a starting fragment for SPR-based screening campaigns against targets such as kinases, proteases, or metabolic enzymes requiring amine and methoxy pharmacophores for initial hit identification.

Synthetic Intermediate for Dual-Pharmacophore Conjugates

The orthogonal reactivity of the C5 aromatic amine (nucleophilic) and the C8 methoxy (potential O-demethylation to phenol) allows sequential derivatization strategies. CAS 104995-13-3 can serve as a core intermediate for constructing dual-pharmacophore molecules—for example, appending a MAO-B-targeting moiety at C5 while introducing a neuroprotective antioxidant group at C8 via O-demethylation. The 3,4-dihydro scaffold ensures that the basic MAO-B selectivity framework is maintained during elaboration [1][2].

Negative Control or Tool Compound for C6/C7-Focused MAO-B Programs

For laboratories actively optimizing C6- or C7-substituted dihydroquinolinone MAO-B inhibitors, CAS 104995-13-3 provides a valuable control compound bearing substituents at positions 5 and 8. Testing this compound alongside C6/C7 leads can help deconvolute whether observed MAO-B inhibition is strictly position-dependent or scaffold-driven. The 3-amino-5-methoxy regioisomer (CAS 639478-58-3) may serve as an additional comparator to further refine positional SAR hypotheses .

Quote Request

Request a Quote for 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.